2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors such as dasatinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with N-hydroxyethylpiperazine . The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It is a key intermediate in the synthesis of dasatinib, a drug used in the treatment of certain types of cancer.
Industry: The compound is used in the production of various pharmaceutical products
Mechanism of Action
The mechanism of action of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol involves its role as a precursor to kinase inhibitors. These inhibitors work by blocking the activity of specific kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can help to prevent the uncontrolled growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A kinase inhibitor used in cancer treatment.
N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino-5-thiazolecarboxamide: Another kinase inhibitor with a similar structure.
Uniqueness
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol is unique due to its specific substitution pattern on the pyrimidine ring and its role as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXBFHSTHMFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.